molecular formula C8H7NO B1279817 Benzofuran-4-amine CAS No. 412336-07-3

Benzofuran-4-amine

Cat. No.: B1279817
CAS No.: 412336-07-3
M. Wt: 133.15 g/mol
InChI Key: OCZGGFAZAPGFMC-UHFFFAOYSA-N
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Description

Benzofuran-4-amine is an organic compound that belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Benzofuran derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-4-amine typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of o-hydroxybenzyl ketones.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amine groups, which is a common step in its synthesis.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Benzofuran-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Benzofuran derivatives are studied for their potential as enzyme inhibitors and bioactive compounds.

    Medicine: These compounds are explored for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: this compound is used in the production of dyes, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the amine group.

    Benzothiophene: A similar structure with a sulfur atom replacing the oxygen in the furan ring.

    Indole: A fused benzene and pyrrole ring system, structurally similar but with different properties.

Uniqueness: Benzofuran-4-amine is unique due to the presence of the amine group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. This makes it a valuable compound for developing new drugs and materials.

Properties

IUPAC Name

1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZGGFAZAPGFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465333
Record name Benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412336-07-3
Record name Benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-4-amine
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